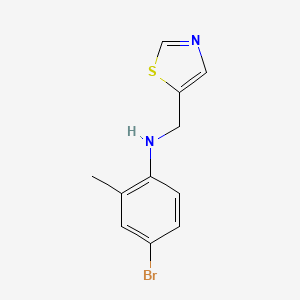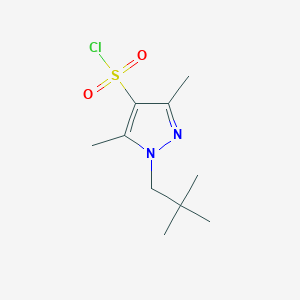
3,5-Dimethyl-1-neopentyl-1h-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The sulfonyl chloride group in this compound makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable diketone with hydrazine to form the pyrazole ring. For instance, 3,5-dimethyl-1-neopentyl-1H-pyrazole can be synthesized by reacting 3,5-dimethyl-2,4-hexanedione with neopentyl hydrazine under reflux conditions.
-
Sulfonation: : The pyrazole derivative is then subjected to sulfonation using chlorosulfonic acid (ClSO₃H). The reaction is typically carried out at low temperatures (0-5°C) to avoid decomposition. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. Bases like triethylamine (TEA) are often used to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
Amines: Reaction with primary or secondary amines forms sulfonamide derivatives.
Esters: Reaction with alcohols forms sulfonate esters.
Thioethers: Reaction with thiols forms sulfonate thioethers.
科学的研究の応用
3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and fungicides.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.
作用機序
The mechanism of action of 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the neopentyl group but shares similar reactivity.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Contains an ethyl group instead of a neopentyl group.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness
The presence of the neopentyl group in 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride provides unique steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such steric effects are desired.
特性
分子式 |
C10H17ClN2O2S |
|---|---|
分子量 |
264.77 g/mol |
IUPAC名 |
1-(2,2-dimethylpropyl)-3,5-dimethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClN2O2S/c1-7-9(16(11,14)15)8(2)13(12-7)6-10(3,4)5/h6H2,1-5H3 |
InChIキー |
BQDSREZECVCUFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(C)(C)C)C)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13250101.png)
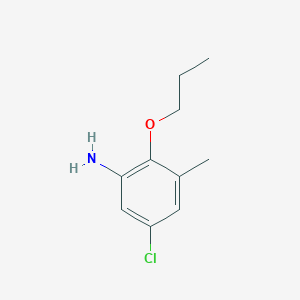
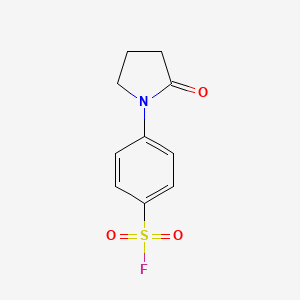
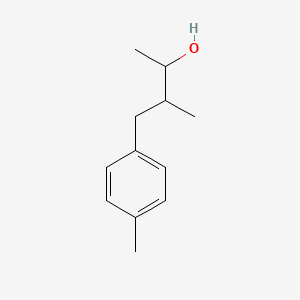

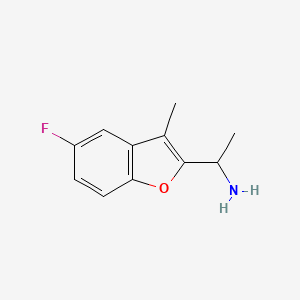
![5-Fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13250122.png)
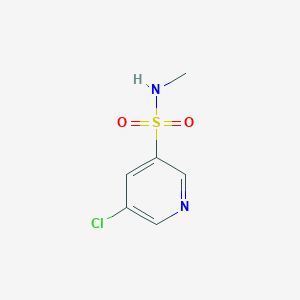
![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)


![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
